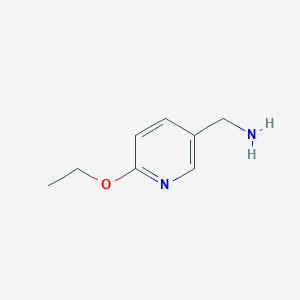

(6-Ethoxypyridin-3-yl)methanamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-ethoxypyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCRMLLUWGBHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591771-82-3 | |

| Record name | (6-ethoxypyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 6 Ethoxypyridin 3 Yl Methanamine

Precursor Synthesis and Intermediate Generation

The successful synthesis of (6-Ethoxypyridin-3-yl)methanamine is highly dependent on the efficient preparation of key precursors and intermediates. These molecules provide the foundational pyridine (B92270) core and the necessary functional groups for subsequent transformations into the final product.

Synthesis of Halogenated Ethoxypyridine Precursors

Halogenated ethoxypyridine derivatives serve as versatile precursors in the synthesis of this compound. These compounds, such as 5-Bromo-6-ethoxypyridin-3-amine, offer a reactive handle for introducing the aminomethyl group through various cross-coupling or substitution reactions.

The synthesis of these halogenated precursors often begins with commercially available and simpler pyridine derivatives. A common strategy involves the direct halogenation of an appropriately substituted pyridine ring. For instance, the bromination of 2-ethoxypyridine (B84967) can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The regioselectivity of the halogenation is dictated by the directing effects of the existing substituents on the pyridine ring.

In a multi-step sequence, 2-amino-5-bromopyridine (B118841) can be converted to 5-bromo-2-ethoxypyridine (B189575). This transformation can be achieved through a diazotization reaction followed by ethoxylation. The resulting 5-bromo-2-ethoxypyridine can then be further functionalized. For example, nitration at the 3-position followed by reduction of the nitro group would yield 5-Bromo-6-ethoxypyridin-3-amine.

| Precursor | Starting Material | Key Reagents |

| 5-Bromo-2-ethoxypyridine | 2-Amino-5-bromopyridine | NaNO2, H2SO4, EtOH |

| 5-Bromo-6-ethoxypyridin-3-amine | 5-Bromo-2-ethoxypyridine | HNO3, H2SO4; Fe, HCl |

Preparation of Amines or Aminomethyl Precursors

The direct introduction of an aminomethyl group can be achieved through the reduction of a nitrile or an aldehyde. Therefore, the synthesis of precursors such as 6-ethoxypyridine-3-carbonitrile (B25935) or 6-ethoxypyridine-3-carbaldehyde is a critical step.

The synthesis of 6-ethoxypyridine-3-carbaldehyde can be accomplished from 5-bromo-2-ethoxypyridine. A standard method involves a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, a palladium-catalyzed formylation using carbon monoxide and a hydride source can be employed.

| Precursor | Starting Material | Key Reagents |

| 6-Ethoxypyridine-3-carbaldehyde | 5-Bromo-2-ethoxypyridine | n-BuLi, DMF |

| 6-Ethoxypyridine-3-carbonitrile | 5-Bromo-2-ethoxypyridine | CuCN |

Key Carbon-Nitrogen Bond Forming Reactions

The final and most critical step in the synthesis of this compound is the formation of the carbon-nitrogen bond that constitutes the aminomethyl group. Several established chemical transformations are employed for this purpose.

Reductive Amination Strategies

Reductive amination is a widely used and efficient method for the synthesis of amines. wikipedia.org This one-pot reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. To synthesize this compound, 6-ethoxypyridine-3-carbaldehyde is reacted with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) acetate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.

A variety of reducing agents can be used for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is particularly effective for the reductive amination of aldehydes and ketones as it is less reactive towards the carbonyl group and preferentially reduces the protonated imine. masterorganicchemistry.com

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| 6-Ethoxypyridine-3-carbaldehyde | NH3 or NH4OAc | NaBH4, NaBH3CN, or NaBH(OAc)3 | This compound |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative route to this compound, particularly when starting from a precursor with a suitable leaving group on the pyridine ring. In this approach, a nucleophilic amine equivalent displaces a halide or other leaving group from the aromatic ring.

For the synthesis of the target compound, a precursor such as 5-(halomethyl)-2-ethoxypyridine would be required. The synthesis of this precursor could be achieved from the corresponding hydroxymethyl derivative, which in turn can be prepared by the reduction of 6-ethoxypyridine-3-carbaldehyde. The hydroxymethyl group can then be converted to a better leaving group, such as a chloride or bromide, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The resulting 5-(halomethyl)-2-ethoxypyridine can then be reacted with an ammonia equivalent, such as aqueous or alcoholic ammonia, or a protected amine source like sodium azide (B81097) followed by reduction, to yield this compound. The reaction with ammonia is typically carried out under pressure and at elevated temperatures.

| Halogenated Precursor | Nucleophile | Product |

| 5-(Chloromethyl)-2-ethoxypyridine | NH3 | This compound |

| 5-(Bromomethyl)-2-ethoxypyridine | NaN3 then H2/Pd | This compound |

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed amination, most notably the Buchwald-Hartwig amination, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. scientificlabs.co.uk This reaction allows for the coupling of an amine with an aryl halide or triflate.

To apply this methodology to the synthesis of this compound, a precursor such as 5-bromo-2-ethoxypyridine could be coupled with a suitable aminomethyl equivalent. However, a more direct approach would involve the amination of a 5-(halomethyl)-2-ethoxypyridine derivative.

In a typical Buchwald-Hartwig amination, a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, is used in combination with a phosphine (B1218219) ligand, for instance, BINAP or Xantphos. A base, such as sodium tert-butoxide or cesium carbonate, is also required to facilitate the reaction. While this method is highly versatile, its application to the synthesis of primary amines from benzylic halides can sometimes be challenging due to competing side reactions.

| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Product |

| 5-Bromo-2-ethoxypyridine | Aminomethyl equivalent | Pd(OAc)2 / BINAP | NaOtBu | This compound |

Functional Group Interconversions and Transformations

A primary and economically viable route for the synthesis of primary amines involves the reduction of nitriles. This transformation is a cornerstone in the preparation of this compound from its corresponding nitrile precursor, 6-ethoxypyridine-3-carbonitrile.

One of the most widely employed methods for this conversion is catalytic hydrogenation . This technique offers high efficiency and is often considered a greener alternative to stoichiometric reductants. A common catalyst for this reaction is Raney nickel, a fine-grained nickel-aluminium alloy. commonorganicchemistry.com The hydrogenation of nitriles using Raney nickel is a versatile method applicable to a wide range of functional groups. researchgate.net For the specific transformation of 6-ethoxypyridine-3-carbonitrile, the reaction is typically carried out under hydrogen pressure in a suitable solvent, such as an alcohol. The addition of ammonia or ammonium hydroxide (B78521) is often employed to suppress the formation of secondary and tertiary amine by-products. orgsyn.org

The general reaction scheme is as follows:

R-C≡N + 2 H₂ → R-CH₂NH₂ ias.ac.in

In the context of industrial applications, the choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's selectivity and yield. ias.ac.in While specific conditions for the hydrogenation of 6-ethoxypyridine-3-carbonitrile are not extensively detailed in publicly available literature, general procedures for similar nitrile reductions provide a framework. For instance, a patent describes the reduction of a nitrile in methanol (B129727) using Raney nickel as a catalyst, with the reaction proceeding under hydrogen pressure at elevated temperatures.

Beyond catalytic hydrogenation, other reducing agents can be employed for the conversion of nitriles to primary amines. These include metal hydrides such as lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful reducing agent capable of reducing a variety of functional groups, including nitriles and amides, to amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. However, the high reactivity and handling requirements of LiAlH₄ can present challenges for large-scale synthesis.

Another approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂). orgsyn.org These reagents also effectively reduce nitriles to primary amines.

The choice of a specific functional group interconversion strategy depends on several factors, including the scale of the synthesis, cost of reagents, and the presence of other functional groups in the molecule that might be sensitive to the chosen reducing agent.

Optimization of Synthetic Routes for Scalability and Efficiency

The transition from a laboratory-scale synthesis to an industrial production process necessitates a thorough optimization of the chosen synthetic route. The primary goals of this optimization are to maximize yield, minimize costs, ensure safety, and reduce environmental impact.

For the synthesis of this compound via the reduction of 6-ethoxypyridine-3-carbonitrile, several key aspects can be optimized:

Catalyst Selection and Loading: In catalytic hydrogenation, the choice of catalyst is paramount. While Raney nickel is a common choice, other catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) can also be effective. ias.ac.in Optimizing the catalyst loading is crucial; using the minimum amount of catalyst required to achieve a high conversion rate within a reasonable timeframe can significantly reduce costs, especially when using precious metal catalysts.

Reaction Conditions:

Solvent: The choice of solvent can impact the solubility of the reactants and the catalyst's activity. Alcohols like methanol or ethanol (B145695) are frequently used for nitrile hydrogenations.

Temperature and Pressure: These parameters are often interdependent. Higher temperatures and pressures can increase the reaction rate but may also lead to the formation of by-products. ias.ac.in A systematic study to find the optimal balance is essential for maximizing the yield of the desired primary amine.

Additives: As mentioned, the addition of ammonia or an amine scavenger can be critical in preventing the formation of secondary and tertiary amines, thus improving the selectivity of the reaction towards the primary amine. orgsyn.org

Work-up and Purification: A scalable and efficient process requires a straightforward work-up and purification procedure. This may involve filtration to remove the catalyst, extraction to isolate the product, and crystallization or distillation for final purification. Minimizing the number of steps and the use of hazardous solvents is a key consideration.

The following table summarizes key parameters for optimization in the synthesis of this compound via nitrile reduction:

| Parameter | Considerations for Optimization | Potential Impact on Scalability and Efficiency |

| Catalyst | Type (e.g., Raney Ni, Pd/C), activity, loading, and cost. | Catalyst cost is a major factor in large-scale production. Higher activity can reduce reaction times. |

| Hydrogen Pressure | Balancing reaction rate with safety and equipment limitations. | Higher pressure can increase reaction rate but requires specialized and more expensive equipment. |

| Temperature | Optimizing for reaction rate while minimizing by-product formation. | Higher temperatures can reduce reaction times but may lead to undesired side reactions and energy costs. |

| Solvent | Solubility of reactants, compatibility with the catalyst, and ease of removal. | Solvent choice affects reaction kinetics, product isolation, and overall process waste. |

| Additives | Use of ammonia or other agents to suppress by-product formation. | Crucial for achieving high selectivity and simplifying purification, thereby increasing overall yield. |

| Work-up Procedure | Simplicity, efficiency, and minimization of waste. | A streamlined work-up reduces processing time and solvent usage, improving overall efficiency. |

By systematically investigating and optimizing these parameters, a robust, cost-effective, and scalable process for the synthesis of this compound can be developed, ensuring a reliable supply of this important chemical intermediate.

Chemical Reactivity and Mechanistic Investigations of 6 Ethoxypyridin 3 Yl Methanamine

Reactivity of the Primary Amine Moiety

The primary amine group in (6-ethoxypyridin-3-yl)methanamine is a key site for nucleophilic reactions, allowing for the construction of larger, more complex molecules through the formation of new carbon-nitrogen and nitrogen-sulfur bonds.

Primary amines readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration results in the formation of an imine (or Schiff base). This reaction is typically reversible and can be driven to completion by removing water from the reaction mixture.

Table 1: General Condensation Reaction of this compound

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Imine) |

| This compound | R-CHO (Aldehyde) | N-((6-Ethoxypyridin-3-yl)methyl)alkan-1-imine |

| This compound | R-CO-R' (Ketone) | N-((6-Ethoxypyridin-3-yl)methyl)-1-R-alkan-1-imine |

Note: 'R' and 'R'' represent generic alkyl or aryl substituents.

Aliphatic and aromatic primary amines react with acylating and sulfonylating agents via nucleophilic substitution. s3waas.gov.in

Acylation: The reaction with acid chlorides or anhydrides, known as acylation, replaces a hydrogen atom of the amine group with an acyl group (R-CO-), yielding an amide. s3waas.gov.in These reactions are often performed in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the HCl or carboxylic acid byproduct and drive the equilibrium towards the product. s3waas.gov.in

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines.

Table 2: Acylation and Sulfonylation Products

| Reagent Type | General Structure | Product with this compound | Product Class |

| Acyl Chloride | R-COCl | N-((6-Ethoxypyridin-3-yl)methyl)acetamide | Amide |

| Sulfonyl Chloride | R-SO₂Cl | N-((6-Ethoxypyridin-3-yl)methyl)alkanesulfonamide | Sulfonamide |

Note: 'R' represents a generic alkyl or aryl substituent.

Reactivity of the Ethoxypyridine Core

The ethoxypyridine ring possesses aromatic character, but its reactivity is significantly influenced by the electronegative nitrogen atom and the substituents.

The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. gcwgandhinagar.com The nitrogen atom deactivates the ring towards electrophiles and can be protonated or attacked by the electrophile under acidic reaction conditions, further increasing deactivation. gcwgandhinagar.com

However, the presence of an electron-donating ethoxy group at the 6-position activates the ring for EAS. gcwgandhinagar.com Alkoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In this molecule, the position para to the ethoxy group (C-3) is already substituted. The positions ortho to the ethoxy group are C-5 and the ring nitrogen. Therefore, electrophilic attack is most favored at the C-5 position. The aminomethyl group at C-3 is an electron-withdrawing, deactivating group (due to the electronegativity of the nitrogen), which further disfavors substitution at positions C-2 and C-4.

Common EAS reactions like nitration or sulfonation would likely result in the substitution at the C-5 position, guided by the powerful directing effect of the ethoxy group. brainly.comchegg.com

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species using a palladium catalyst and a base, is a prominent example. wikipedia.org

For this compound to act as the halide partner in a Suzuki coupling, it would first need to be halogenated (e.g., brominated or iodinated) on the pyridine ring, for instance at the C-5 or another available position. Alternatively, a precursor like (5-Bromo-6-ethoxypyridin-3-yl)methanamine could be used. bldpharm.com The reaction would then proceed with an aryl or vinyl boronic acid in the presence of a palladium catalyst. Studies on related structures, such as 2-ethoxypyridin-3-ylboronic acid and various halopyridines, demonstrate the utility of ethoxypyridine derivatives in Suzuki cross-coupling reactions to form biaryl compounds. dergipark.org.trresearchgate.net

Table 3: Components for a Hypothetical Suzuki Coupling Reaction

| Component | Example | Role |

| Aryl Halide | (5-Bromo-6-ethoxypyridin-3-yl)methanamine | Electrophilic Partner |

| Organoboron Reagent | Phenylboronic Acid | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the reaction cycle wikipedia.org |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron species researchgate.net |

| Solvent | Toluene, Dioxane, or DMF/Water | Provides the reaction medium |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms provides insight into the reactivity and allows for the prediction of products and optimization of reaction conditions.

Amine Reactions: In acylation and sulfonylation, the mechanism involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl halide or the sulfur atom of the sulfonyl halide. This forms a tetrahedral intermediate which then collapses, expelling the halide leaving group. A base scavenges the proton from the nitrogen and the acidic byproduct.

Aromatic Electrophilic Substitution: The mechanism proceeds in two main steps. dalalinstitute.com First, the electrophile attacks the electron-rich π-system of the pyridine ring, preferentially at the C-5 position, to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the C-5 carbon, restoring the ring's aromaticity and yielding the substituted product. dalalinstitute.com

Suzuki Coupling: The generally accepted catalytic cycle for the Suzuki reaction involves three key steps: wikipedia.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the halopyridine, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Derivatization Strategies and Synthesis of Analogues Incorporating the 6 Ethoxypyridin 3 Yl Methyl Moiety

Structural Modifications at the Pyridine (B92270) Ring System

The pyridine ring of (6-Ethoxypyridin-3-yl)methanamine offers multiple sites for structural modification, allowing for the fine-tuning of the molecule's properties.

Halogenation and Subsequent Functionalization

Halogenation of the pyridine ring is a common initial step to introduce further diversity. For instance, bromination of 2-ethoxypyridine (B84967) can be achieved, and these halogenated intermediates serve as versatile handles for subsequent cross-coupling reactions. chemshuttle.com A patent describes the bromination of pyridine derivatives using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com The resulting halopyridines can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce aryl or heteroaryl groups. researchgate.net For example, 2-ethoxy-3-pyridylboronic acid, which can be prepared from 2-ethoxypyridine, readily participates in Suzuki-Miyaura coupling with various aryl and heteroaryl halides to produce 2-ethoxy-3-aryl/heteroaryl-pyridines in high yields. researchgate.net

Table 1: Halogenation of Pyridine Derivatives

| Starting Material | Reagent | Product | Reference |

| Pyridine derivative | N-Bromosuccinimide (NBS) | Brominated pyridine derivative | google.com |

| Pyridine derivative | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Brominated pyridine derivative | google.com |

| 2-Ethoxypyridine | Directed ortho-metalation followed by brominating agent | 3-Bromo-2-ethoxypyridine | researchgate.net |

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

The introduction of alkyl, aryl, and heteroaryl groups onto the pyridine ring can significantly impact the biological activity and physicochemical properties of the resulting analogues. Palladium-catalyzed cross-coupling reactions are a powerful tool for achieving this. researchgate.net For instance, the Suzuki coupling reaction between a halogenated (6-ethoxypyridin-3-yl)methyl derivative and a suitable boronic acid or ester can introduce a wide range of aryl and heteroaryl substituents. researchgate.net

Furthermore, direct C-H arylation of pyridine derivatives has emerged as an efficient method. nih.gov This approach avoids the pre-functionalization required for traditional cross-coupling reactions. For example, palladium-catalyzed intramolecular C-H arylation of pyridine amides can lead to the formation of fused heterocyclic systems. nih.gov The choice of ligand, such as triphenylphosphine (B44618) (PPh3), can significantly improve the yield of these reactions. nih.gov

The introduction of alkyl groups can be achieved through various methods, including nickel-catalyzed reductive alkylation of halogenated pyridines with secondary alkyl bromides. researchgate.net Additionally, radical monoalkylation of N-methoxypyridinium salts offers a route to alkylated pyridines under neutral conditions. researchgate.net

Table 2: Introduction of Substituents on the Pyridine Ring

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst | Halogenated pyridine, Aryl/Heteroaryl boronic acid | Aryl/Heteroaryl substituted pyridine | researchgate.net |

| C-H Arylation | Palladium acetate/Phosphine (B1218219) ligand | Pyridine derivative, Aryl halide | Arylated pyridine derivative | nih.gov |

| Reductive Alkylation | Nickel catalyst | Halogenated pyridine, Alkyl bromide | Alkylated pyridine | researchgate.net |

| Radical Monoalkylation | N/A | N-methoxypyridinium salt, Alkyl radical source | Alkylated pyridine | researchgate.net |

Modifications and Extensions of the Methanamine Side Chain

The methanamine side chain of this compound is a primary amine, providing a reactive site for a variety of chemical transformations to generate a diverse library of analogues.

Formation of Substituted Amines (Secondary and Tertiary)

The primary amine of this compound can be readily alkylated to form secondary and tertiary amines. lkouniv.ac.ins3waas.gov.in Reductive amination is a common method, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165). youtube.com This process can be used to introduce a wide variety of alkyl and aryl substituents. youtube.com

Alternative methods for N-alkylation include using ruthenium-based catalysts for the conversion of primary amines to secondary and tertiary amines. organic-chemistry.org Cesium hydroxide (B78521) has also been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org

Table 3: Synthesis of Substituted Amines

| Reaction Type | Reagents | Product Type | Reference |

| Reductive Amination | Aldehyde/Ketone, Sodium borohydride | Secondary/Tertiary Amine | youtube.com |

| Catalytic N-Alkylation | [Ru(p-cymene)Cl2]2, Bidentate phosphine | Secondary/Tertiary Amine | organic-chemistry.org |

| Selective N-Monoalkylation | Cesium hydroxide | Secondary Amine | organic-chemistry.org |

Amide, Urea, and Carbamate Formation

The primary amine of this compound can react with carboxylic acids, acyl chlorides, or esters to form amides. masterorganicchemistry.comsioc-journal.cn Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate amide bond formation with carboxylic acids. nih.govgoogle.com

Urea derivatives can be synthesized by reacting the primary amine with isocyanates or by using phosgene (B1210022) equivalents.

Carbamates are typically formed by reacting the amine with chloroformates or by the Curtius rearrangement of acyl azides to form an isocyanate intermediate that is then trapped with an alcohol. nih.govorganic-chemistry.org A variety of reagents, such as di(2-pyridyl) carbonate (DPC), can also be used for the efficient alkoxycarbonylation of amines to yield carbamates. nih.gov

Table 4: Synthesis of Amides, Ureas, and Carbamates

| Derivative | Reactants | Key Reagents/Conditions | Reference |

| Amide | Carboxylic acid | EDC, HOBt | nih.govgoogle.com |

| Amide | Ester | Heat | masterorganicchemistry.com |

| Urea | Isocyanate | N/A | organic-chemistry.org |

| Carbamate | Chloroformate | Base | nih.gov |

| Carbamate | Acyl azide (B81097), Alcohol | Heat (Curtius Rearrangement) | nih.gov |

Construction of Fused Heterocyclic Systems Utilizing the (6-Ethoxypyridin-3-yl)methyl Scaffold

The (6-ethoxypyridin-3-yl)methyl scaffold can be utilized as a starting material for the construction of more complex, fused heterocyclic systems. These larger ring systems often exhibit interesting biological properties.

For example, the amine functionality can participate in condensation reactions with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles. Intramolecular C-H arylation reactions, as mentioned earlier, can also be employed to construct fused systems. nih.gov For instance, an amide derived from this compound and a suitably substituted carboxylic acid containing a bromine atom can undergo palladium-catalyzed intramolecular C-H arylation to yield a fused lactam. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines, for example, has been reported where a substituted pyrazole (B372694) is reacted with a β-ketoester, and the resulting intermediate is then cyclized. nih.gov While not directly starting from this compound, this illustrates a general strategy where the pyridine moiety could be incorporated into such fused systems. The synthesis of novel 6,5- and 6,6-membered fused heterocyclic compounds has been achieved through ring-opening/ring-closure rearrangements of bicyclic amino compounds. nih.gov

Role As a Key Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Polycyclic Heterocycles

The aminopyridine core of (6-Ethoxypyridin-3-yl)methanamine is a well-established synthon for the construction of fused heterocyclic systems. The primary amine can participate in various cyclization reactions, acting as a nucleophile to form new rings fused to the parent pyridine (B92270).

General strategies for constructing fused nitrogen-containing heterocycles often involve the reaction of an aminopyridine with a bifunctional reaction partner. For instance, the synthesis of pyridopyrimidines , a class of polycyclic heterocycles with diverse biological activities, can be achieved by reacting aminopyrimidines with compounds like α,β-unsaturated aldehydes, malonates, or 1,3-dicarbonyl compounds. rsc.org The aminopyridine moiety undergoes condensation and subsequent cyclization to form the fused pyrimidine (B1678525) ring. rsc.org

Similarly, multicomponent reactions offer an efficient pathway to complex heterocycles. The reaction of substituted 2-aminopyridines with aldehydes and active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetates, can yield highly functionalized 1,8-naphthyridine derivatives. organic-chemistry.org These reactions often proceed through a cascade of events including Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization. organic-chemistry.org The versatility of these methods suggests that this compound is a prime candidate for creating novel, substituted polycyclic systems.

The following table summarizes representative examples of reaction partners used with aminopyridines to construct various polycyclic heterocyclic scaffolds.

| Heterocyclic Scaffold | Typical Reaction Partner(s) | Reaction Type |

| Pyrido[3,2-d]pyrimidines | α,β-Unsaturated aldehydes, Malonates | Condensation/Cyclization |

| Pyrido[2,3-d]pyrimidines | Triethyl orthoformate, Primary amines | Multicomponent Reaction |

| 1,8-Naphthyridines | Aromatic aldehydes, Malononitrile | Multicomponent Reaction |

| Imidazo[1,2-a]pyridines | α-Haloketones | Cyclocondensation |

While direct examples utilizing this compound for all these specific scaffolds are not extensively reported in the literature, the established reactivity of the aminopyridine core makes it a highly promising precursor for their synthesis. The ethoxy substituent can further modulate the electronic properties and solubility of the resulting polycyclic systems.

Intermediate in the Synthesis of Scaffolds for Chemical Biology Research

Chemical biology relies on small molecules to probe and understand complex biological processes. semanticscholar.org The scaffolds of these molecules are crucial for their activity and selectivity. This compound, and its derivatives, serve as important intermediates in the synthesis of such molecular probes, particularly for kinase inhibitors.

A notable application is in the synthesis of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) inhibitors. rsc.org In a flexible synthetic route, the corresponding boronic acid derivative, 6-ethoxy-3-pyridinylboronic acid , is coupled with a protected 5-bromo-7-azaindole (B68098) derivative via a Suzuki coupling reaction. rsc.org This reaction is a cornerstone in modern organic synthesis for creating carbon-carbon bonds. The subsequent deprotection yields the final complex molecule, a potent inhibitor of kinases like HGK (MAP4K4) and MLK3. rsc.org These kinases are implicated in cellular stress pathways, and their inhibition has shown neuroprotective effects. rsc.org

The synthesis of these kinase inhibitors highlights the utility of the (6-ethoxypyridin-3-yl) moiety as a key component of biologically active scaffolds. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.

The table below outlines a key synthetic step in the preparation of a MAP4K inhibitor scaffold.

| Precursor 1 | Precursor 2 | Coupling Reaction | Resulting Scaffold |

| Boc-protected 3-iodo-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine | 6-Ethoxy-3-pyridinylboronic acid | Suzuki Coupling | 3-(6-Ethoxypyridin-3-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine |

This example demonstrates how the (6-ethoxypyridin-3-yl) fragment can be strategically installed to generate complex molecules designed to interact with specific biological targets.

Precursor for Advanced Heteroaromatic Systems

Advanced heteroaromatic systems are characterized by their complex, often fused, ring structures and high degree of functionalization. These systems are at the forefront of materials science and medicinal chemistry. The reactivity of this compound makes it an ideal precursor for the synthesis of such advanced structures.

The construction of pyrido[2,3-b]pyrazines is a relevant example. These are polycyclic heteroaromatic systems with interesting electronic and biological properties. Current time information in Bangalore, IN.mdpi.com General synthetic strategies involve the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. mdpi.com The aminomethyl group of this compound can be chemically transformed into a second amino group at the 2-position of the pyridine ring, or the molecule can be used in multicomponent reactions that build the second ring.

Furthermore, the synthesis of fused pyridinones and pyrones can be achieved through Ruthenium-catalyzed oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes. rsc.org This reaction proceeds through C-H and N-H bond activation. By converting the aminomethyl group of this compound to an amide, this methodology could be applied to generate novel fused systems containing the ethoxypyridine core.

The table below lists some advanced heteroaromatic systems and the general synthetic approaches that could potentially involve this compound as a precursor.

| Advanced Heteroaromatic System | General Synthetic Approach | Potential Role of this compound |

| Pyrido[2,3-b]pyrazines | Condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound. | Precursor to a substituted 2,3-diaminopyridine. |

| Pyrido[2,3-d]pyrimidines | Multicomponent reaction of a 2-aminopyridine (B139424), an orthoformate, and an amine. mdpi.com | Direct use as the 2-aminopyridine component after suitable modification. |

| Fused Pyridinones | Ru-catalyzed oxidative coupling of a pyridine-amide with an alkyne. rsc.org | Precursor to the required pyridine-amide. |

The development of such synthetic routes, leveraging the inherent reactivity of this compound, opens avenues for the creation of novel functional molecules with tailored properties for a variety of advanced applications.

Computational and Theoretical Chemistry Investigations of 6 Ethoxypyridin 3 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of (6-Ethoxypyridin-3-yl)methanamine. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the electronic structure and related characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries and energies of molecules. stuba.sk For molecules like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311G(2d,p), can determine the optimal geometries in both neutral and charged states. stuba.sk These calculations provide fundamental data on the molecule's stability and preferred three-dimensional arrangement.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For this compound, FMO analysis can reveal the most probable sites for electrophilic and nucleophilic attack. The HOMO region indicates where the molecule is most likely to donate electrons, while the LUMO region highlights where it is most likely to accept electrons. This analysis is crucial for predicting how the molecule will interact with other chemical species. numberanalytics.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(in pyridine (B92270) ring) | σ(C-C) | 5.2 |

| σ(C-H in ethyl group) | σ(C-N in pyridine ring) | 2.8 |

Molecular Modeling and Ligand Design Principles

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are instrumental in exploring its three-dimensional structure and electrostatic properties, which are fundamental for its application in ligand design. uni.lu

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its rotatable ethoxy and aminomethyl groups, there are numerous possible conformations. By systematically rotating these bonds and calculating the energy of each resulting structure, an energy landscape can be generated. This landscape identifies the low-energy, stable conformations that the molecule is most likely to adopt. Understanding the preferred conformations is crucial for designing ligands, as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack and are associated with lone pairs of electrons, and regions of positive potential (typically colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group, indicating these as sites for hydrogen bonding or coordination with metal ions. The aminomethyl group would present a region of positive potential.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are pivotal applications of computational chemistry, offering profound insights into the reactivity of molecules like this compound. Through the use of quantum chemical methods, researchers can map out potential energy surfaces for various chemical transformations, identifying the most likely routes from reactants to products. These computational explorations are essential for understanding reaction mechanisms, predicting product formation, and guiding the design of new synthetic methodologies. nih.govuchicago.edupurdue.edu

Methodologies such as Density Functional Theory (DFT) are frequently employed to model chemical reactions. rsc.orgrsc.org Functionals like B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the accurate calculation of the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net Transition state theory (TST) can then be used with these computed energies to estimate reaction rate constants. researchgate.net

For a molecule such as this compound, several reaction pathways can be computationally investigated. These include, but are not limited to, reactions involving the primary amine of the methanamine moiety and electrophilic or nucleophilic substitution on the pyridine ring.

A significant area of investigation is the reaction of the methanamine side chain, for instance, in acylation reactions. The nucleophilic attack of the amine on an acyl halide, such as acetyl chloride, would proceed through a tetrahedral intermediate to form the corresponding amide. Computational modeling can elucidate the structure of the transition state for this reaction and calculate the activation energy, providing a quantitative measure of the reaction's feasibility. rsc.orgrsc.orgresearchgate.net Studies on similar reactions involving pyridine and acyl chlorides have demonstrated the utility of DFT in analyzing the transition state's molecular orbitals and charge distribution. rsc.orgrsc.org

Another set of plausible reactions involves the pyridine ring itself. The ethoxy group at the 6-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at positions ortho and para to it (the 3- and 5-positions). However, the nitrogen atom in the pyridine ring is electron-withdrawing and deactivates the ring towards electrophilic attack, especially at the 2-, 4-, and 6-positions. gcwgandhinagar.comresearchgate.net Computational studies can predict the regioselectivity of electrophilic substitution reactions, such as nitration or halogenation, by comparing the activation barriers for attack at different positions on the ring. chem-soc.si For instance, the bromination of 2-ethoxypyridine (B84967) is known to selectively occur at the 4-position due to the directing effect of the ethoxy group.

Furthermore, computational models can explore more complex, multi-step reaction pathways. For example, the synthesis of substituted pyridines can involve multi-component reactions, and computational analysis can help to unravel the intricate mechanisms, as has been demonstrated for Hantzsch-type pyridine synthesis. mdpi.com Similarly, the alkylation of the pyridine ring can be explored, with computational methods helping to explain the observed regioselectivity under different reaction conditions. acs.org

The table below provides hypothetical data for plausible reactions involving this compound, illustrating the type of information that can be obtained from computational studies. The activation energies (ΔG‡) and reaction energies (ΔG) are key parameters that determine the kinetic and thermodynamic favorability of a reaction pathway.

| Reaction Type | Reactants | Product | Hypothetical ΔG‡ (kcal/mol) | Hypothetical ΔG (kcal/mol) |

|---|---|---|---|---|

| N-Acylation | This compound + Acetyl Chloride | N-((6-Ethoxypyridin-3-yl)methyl)acetamide | 15.2 | -25.8 |

| Electrophilic Aromatic Substitution (Nitration at C5) | This compound + NO₂+ | (6-Ethoxy-5-nitropyridin-3-yl)methanamine | 22.5 | -10.3 |

| Electrophilic Aromatic Substitution (Nitration at C4) | This compound + NO₂+ | (6-Ethoxy-4-nitropyridin-3-yl)methanamine | 28.1 | -5.7 |

| N-Alkylation | This compound + Methyl Iodide | 1-(6-Ethoxypyridin-3-yl)-N-methylmethanamine | 18.9 | -15.4 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of results that can be generated from computational chemistry studies and does not represent experimentally verified values.

Exploration of Biological Activities and Structure Activity Relationships Sar of 6 Ethoxypyridin 3 Yl Methanamine Derivatives Non Clinical Focus

Design and Synthesis of Analogues for Biochemical Target Modulation

The core structure of (6-Ethoxypyridin-3-yl)methanamine provides a key building block for creating extensive libraries of analogues. Synthetic strategies often involve modifying the pyridine (B92270) ring, the aminomethyl group, and introducing various substituents to explore the chemical space around the core scaffold. These modifications are typically guided by the desire to enhance potency, selectivity, and other physicochemical properties relevant to biological activity.

For instance, in the development of inhibitors for the 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes, the (6-ethoxypyridin-3-yl) moiety has been incorporated into more complex molecular architectures. One notable example is the synthesis of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid. researchgate.netresearchgate.net This complex molecule, also known as AM803 or GSK2190915, demonstrates how the this compound substructure can be integrated into a larger framework to achieve potent biological effects. researchgate.netresearchgate.net

Similarly, derivatives have been synthesized for other applications, such as in the development of quinazoline (B50416) and quinoline (B57606) derivatives, which are investigated for their potential as enzyme inhibitors and bioactive molecules. cymitquimica.com The synthesis of these analogues often involves coupling the this compound core with other heterocyclic systems or functional groups to generate novel chemical entities with diverse biological profiles.

In Vitro Biochemical and Cellular Activity Profiling

The biological activity of this compound derivatives is assessed through a variety of in vitro biochemical and cellular assays. These assays provide crucial information about the potency and selectivity of the compounds against their intended targets.

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various physiological and pathological processes.

MAP4 Kinase (MAP4K): Analogues incorporating the (6-ethoxypyridin-3-yl) moiety have been developed as inhibitors of MAP4 kinases. nih.gov For example, compound 7b, 3-(6-Ethoxypyridin-3-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine, was synthesized and evaluated for its biological activity. nih.gov The design of these inhibitors often involves computational docking to understand how modifications to the core structure might affect their interaction with the target enzyme. nih.gov

Phosphodiesterase 4 (PDE4): Substituted pyridine compounds, including those with a (6-ethoxypyridin-3-yl)methyl fragment, have been synthesized and evaluated as PDE4 inhibitors. google.com One such derivative is 5-{[5-(3-Chlorophenyl)-6-ethoxypyridin-3-yl]methyl}pyrimidin-2-amine. google.com PDE4 enzymes are crucial in regulating intracellular signaling pathways, and their inhibition has been explored for various therapeutic applications. google.com

Lysyl Oxidase-Like 2 (LOXL2): The (6-ethoxypyridin-3-yl)benzyl group has been incorporated into potent inhibitors of LOXL2, an enzyme involved in extracellular matrix remodeling. researchgate.net The compound 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803/GSK2190915) is a notable example of a potent FLAP inhibitor that also highlights the versatility of this chemical scaffold in targeting different enzymes. researchgate.net

Mycobacterial ATP Synthase: Pyrazolo[1,5-a]pyrimidines containing a (pyridin-2-ylmethyl)amine moiety have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. nih.gov While not a direct derivative of this compound, this research highlights the importance of the pyridyl-methylamine fragment in targeting this enzyme. nih.gov

Glutaminyl Cyclases (QPCT and QPCTL): Derivatives of 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile have been investigated as inhibitors of glutaminyl cyclases QPCT and QPCTL. google.com These enzymes are involved in the post-translational modification of proteins and have been implicated in cancer. google.com

Table 1: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Compound/Derivative Class | Target Enzyme | Biological Context |

| 3-(6-Ethoxypyridin-3-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine (7b) nih.gov | MAP4K | Neuroprotection nih.gov |

| 5-{[5-(3-Chlorophenyl)-6-ethoxypyridin-3-yl]methyl}pyrimidin-2-amine google.com | PDE4 | Intracellular signaling google.com |

| 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803/GSK2190915) researchgate.net | LOXL2 | Extracellular matrix remodeling researchgate.net |

| Pyrazolo[1,5-a]pyrimidin-7-amines nih.gov | Mycobacterial ATP Synthase | Antitubercular activity nih.gov |

| 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives google.com | QPCT and QPCTL | Cancer google.com |

The this compound scaffold has also been utilized in the design of ligands for various G protein-coupled receptors (GPCRs).

5-HT1A Receptor: A series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, where the benzoyl group is replaced by a substituted pyridin-2-yloxyethanamine moiety, have been synthesized and evaluated for their affinity and functional activity at the 5-HT1A receptor. acs.org While not direct derivatives of this compound, this work demonstrates the utility of substituted pyridine rings in developing selective 5-HT1A receptor ligands. acs.org

Chemokine Receptors: The general structure of this compound and its derivatives suggests potential for interaction with various receptors, including chemokine receptors, which are involved in immune responses and inflammation. The ability to introduce diverse substituents on the pyridine ring and the amine function allows for the exploration of structure-activity relationships for this class of receptors.

Table 2: Receptor Binding Activity of this compound-Related Derivatives

| Compound/Derivative Class | Target Receptor | Activity Profile |

| 1-(1-benzoylpiperidin-4-yl)methanamine derivatives with pyridin-2-yloxyethanamine acs.org | 5-HT1A | Agonists acs.org |

Ligand-Target Interaction Studies

To understand the molecular basis of the observed biological activities and to guide the rational design of more potent and selective analogues, ligand-target interaction studies are employed. These studies often combine computational and experimental techniques.

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the binding modes of ligands within the active site of their target proteins. nih.gov For instance, in the development of MAP4K inhibitors, computational docking experiments suggested that the N-methylpiperazine moiety of certain analogues is solvent-exposed, indicating that modifications at this position could alter pharmacokinetic properties while maintaining potency. nih.gov These computational approaches help in visualizing key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the compounds. mdpi.com

Mechanism of Biological Action at the Molecular and Cellular Level

Derivatives of this compound have been investigated for their interactions with various biological targets, revealing diverse mechanisms of action at the molecular and cellular level. These compounds have shown potential as modulators of key enzymes and receptors involved in cellular signaling and pathological processes. The core structure serves as a versatile scaffold for developing inhibitors and antagonists for targets such as phosphodiesterases, lipoxygenases, amine oxidases, kinases, and chemokine receptors.

Phosphodiesterase 4 (PDE4) Inhibition

A significant mechanism of action for certain pyridine derivatives, including those related to the this compound scaffold, is the inhibition of phosphodiesterase 4 (PDE4). google.com PDE enzymes are crucial for intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). google.com

At the molecular level, PDE4 enzymes specifically break the phosphodiester bonds of cAMP to form AMP. google.com By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to an increase in its intracellular concentration. This modulation of cAMP levels is critical, as cAMP is a ubiquitous second messenger that regulates a vast array of physiological processes through G-protein coupled receptors (GPCRs) and other signaling cascades. google.com

The PDE4 family is encoded by 21 genes, resulting in multiple isoforms that are expressed differently across various tissues. google.com This allows for localized and specific regulation of cAMP signaling. For instance, the localization of PDE4D isoforms is thought to enable tight control of cAMP levels within distinct subcellular compartments, which can limit signal propagation. google.com The activity of these isoforms can be further modulated by phosphorylation; for example, protein kinase A (PKA) phosphorylation increases the activity of the long-form PDE4D3, while Erk2 phosphorylation reduces it. google.com Substituted pyridine and pyrazine (B50134) compounds have been developed as PDE4 inhibitors, highlighting the potential for this class of molecules to modulate intracellular signaling pathways that govern processes like neural plasticity and inflammation. google.com

5-Lipoxygenase-Activating Protein (FLAP) Inhibition

Certain complex derivatives incorporating the (6-ethoxypyridin-3-yl) moiety have been identified as potent inhibitors of the 5-lipoxygenase-activating protein (FLAP). researchgate.netresearchgate.net FLAP is a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.

The mechanism involves the binding of the inhibitor to FLAP, which prevents the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme. This interruption of the leukotriene synthesis pathway reduces the production of these inflammatory mediators. A notable example is the compound 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (also known as AM803 or GSK2190915), which has been described as a potent and selective FLAP inhibitor. researchgate.netresearchgate.net This activity underscores the role of such derivatives in modulating inflammatory pathways at the cellular level. researchgate.net

Lysyl Oxidase-Like 2 (LOXL2) Inhibition

Derivatives of pyridin-4-ylmethanamine, which share structural similarities with the core compound, have been identified as inhibitors of lysyl oxidase-like 2 (LOXL2). researchgate.net LOXL2 is a copper-dependent amine oxidase that plays a critical role in the remodeling of the extracellular matrix (ECM). researchgate.net

At a molecular level, LOXL2 catalyzes the oxidative deamination of lysine (B10760008) and hydroxylysine residues within collagen and elastin. researchgate.net This process generates reactive aldehydes that form cross-linkages, increasing the structural integrity and resistance of the ECM to degradation. researchgate.net Dysregulation of this process is implicated in fibrotic diseases. Inhibitors of LOXL2, such as the potent and selective compound (2-chloropyridin-4-yl)methanamine , block this catalytic activity. researchgate.netresearchgate.net This inhibition prevents the excessive cross-linking of ECM proteins, representing a targeted mechanism to interfere with fibrotic processes. researchgate.net

| Compound | Target | IC50 (nM) |

|---|---|---|

| (2-chloropyridin-4-yl)methanamine | hLOXL2 | 126 |

MAP4 Kinase (MAP4K) Inhibition

The (6-ethoxypyridin-3-yl) scaffold has been incorporated into molecules designed as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K). These kinases, such as HGK (MAP4K4), are involved in stress-response signaling pathways, including the JNK pathway, which can lead to apoptosis. nih.gov

The mechanism of action for these inhibitors involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. For example, the compound 3-(6-Ethoxypyridin-3-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine was synthesized as part of a series of MAP4K inhibitors aimed at providing neuroprotection. nih.gov By inhibiting MAP4Ks, these compounds can suppress the release of inflammatory cytokines like TNFα from microglia and protect neurons from stress-induced cell death. nih.gov

Chemokine Receptor (CCR2) Modulation

Derivatives of aminopyrrolidine have been developed as modulators of chemokine receptor activity, particularly the CCR2 receptor. google.com Chemokines and their receptors are central to the process of leukocyte migration to sites of inflammation. google.com

The molecular mechanism involves the compound acting as an antagonist at the CCR2 receptor. google.com CCR2 is the receptor for Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant for monocytes and other immune cells. google.com By blocking the binding of MCP-1 to CCR2, these antagonists inhibit the chemotactic signal, thereby preventing the migration of leukocytes across the endothelium to the site of inflammation. This targeted antagonism of a key chemokine receptor represents a specific immunomodulatory mechanism. google.com

Future Research Directions and Emerging Applications in Synthetic and Medicinal Chemistry

Development of Novel and Sustainable Synthetic Methodologies for the Pyridinylmethanamine Core

The synthesis of pyridines and their derivatives is a well-established field, yet the drive for more efficient, cost-effective, and environmentally benign processes remains a critical research area. organic-chemistry.orgkvmwai.edu.in Traditional methods for constructing the pyridine (B92270) ring, such as the Hantzsch synthesis or the Guareschi–Thorpe condensation, often require harsh conditions and can generate significant waste. beilstein-journals.org Future research will likely focus on the development of novel synthetic routes that are more atom-economical and adhere to the principles of green chemistry. rsc.org

Flow chemistry is another emerging technology that offers significant advantages for the synthesis of pyridinylmethanamine derivatives. rsc.org Continuous-flow reactors can provide precise control over reaction parameters, enhance safety when dealing with hazardous intermediates, and facilitate scalability. rsc.org The development of continuous-flow processes for the synthesis of (6-Ethoxypyridin-3-yl)methanamine could lead to more sustainable and industrially viable manufacturing methods. rsc.org

Application in Catalyst Development or Materials Science

While the primary focus on pyridinylmethanamine derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in other fields, such as catalysis and materials science. The pyridine nitrogen atom and the primary amine group in this compound can act as ligands, capable of coordinating with metal centers to form novel catalysts.

Future research could explore the synthesis of metal complexes incorporating this compound or its derivatives as ligands. These complexes could be investigated for their catalytic activity in a variety of organic transformations, including asymmetric catalysis, where the chiral environment provided by a modified ligand could induce stereoselectivity. The development of rhodium/palladium multi-metal catalysis is an area where novel ligands are continuously sought to improve reaction efficiency and selectivity. scholaris.ca

In materials science, the pyridinylmethanamine core could be incorporated into the structure of polymers or metal-organic frameworks (MOFs). The ability of the pyridine and amine functionalities to participate in hydrogen bonding and coordination chemistry could lead to materials with interesting properties, such as porosity, thermal stability, or specific recognition capabilities. These materials could find applications in areas like gas storage, separation, or sensing.

Advanced Derivatization for Fine-Tuning Molecular Properties in Academic Contexts

The this compound scaffold provides a versatile platform for the synthesis of a wide array of derivatives with tailored molecular properties. In academic research, the systematic modification of this core structure allows for in-depth studies of structure-activity relationships (SAR). nih.govmdpi.com

Advanced derivatization strategies can be employed to modulate key physicochemical properties such as lipophilicity, electronic character, and steric profile. For instance, the ethoxy group at the 6-position can be replaced with other alkoxy groups or functionalized to introduce different substituents. google.com Similarly, the aminomethyl group at the 3-position can be acylated, alkylated, or used as a handle to attach larger and more complex moieties. nih.gov

These derivatization studies are crucial for understanding how subtle changes in molecular structure can impact biological activity or other functional properties. nih.govmdpi.com High-resolution mass spectrometry and NMR spectroscopy are indispensable tools for characterizing these novel compounds and confirming their structures. mdpi.com The insights gained from such academic explorations can guide the design of new molecules with optimized properties for specific applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Machine learning models, such as quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, can be trained on existing data for pyridinylmethanamine analogues to predict the biological activity, toxicity, and pharmacokinetic profiles of new designs. nih.gov Deep learning algorithms, including artificial neural networks (ANNs) and convolutional neural networks (CNNs), can analyze complex patterns in large datasets to identify novel scaffolds and predict protein-ligand interactions with high accuracy. crimsonpublishers.commdpi.com

Generative models in AI can be used for de novo drug design, creating entirely new molecular structures with desired properties. mdpi.com By inputting specific parameters and constraints related to the this compound core, these models can propose novel derivatives that are more likely to be active and have favorable drug-like properties. This computational pre-screening can save significant time and resources in the laboratory by prioritizing the synthesis of the most promising candidates. crimsonpublishers.com The use of AI and ML is expected to become an integral part of future research on this compound and related compounds, enabling more efficient and targeted discovery efforts. nih.gov

Q & A

Basic: What are the standard synthetic routes for (6-Ethoxypyridin-3-yl)methanamine?

Methodological Answer:

Two primary synthetic strategies are commonly employed:

- Route 1 : Halogenation of a pyridine precursor at position 6, followed by nucleophilic substitution with sodium ethoxide. The amine group is introduced via reductive amination (e.g., using NaBHCN or catalytic hydrogenation).

- Route 2 : Direct ethoxylation of a pre-functionalized pyridin-3-ylmethanamine intermediate using Williamson ether synthesis.

Key intermediates include 6-chloropyridin-3-ylmethanamine, with ethoxy substitution confirmed by (δ 1.3–1.5 ppm for CH, δ 3.4–3.6 ppm for OCH) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store in a tightly sealed container under inert atmosphere (argon/nitrogen) at -20°C to minimize oxidation or hydrolysis.

- Handling Precautions : Use anhydrous solvents and glove boxes for sensitive reactions. Avoid exposure to moisture or strong acids/bases to preserve the amine functionality .

Advanced: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Advanced: How does the ethoxy group influence the electronic properties and reactivity of the pyridine ring?

Methodological Answer:

The ethoxy group is electron-donating via resonance, activating the pyridine ring toward electrophilic substitution at positions 2 and 4. This is confirmed by computational studies (e.g., DFT) showing increased electron density at these positions. Experimental validation involves nitration or halogenation reactions, where regioselectivity is monitored via HPLC or LC-MS .

Basic: What are the common reactions involving this compound?

Methodological Answer:

- Oxidation : The primary amine can be oxidized to a nitroso (R-NO) or nitro (R-NO) derivative using HO/acetic acid or KMnO.

- Reduction : Catalytic hydrogenation (Pd/C, H) converts the amine to secondary derivatives.

- Substitution : Electrophilic reagents (e.g., Br) target the activated pyridine ring, favoring position 2 or 4 .

Advanced: How can computational methods aid in studying this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates solvent interactions and stability under varying pH/temperature.

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., activation energies for substitution) and electronic properties (HOMO-LUMO gaps).

- Docking Studies : Models interactions with biological targets (e.g., enzymes) for drug discovery applications. Tools like Gaussian or AutoDock are recommended .

Advanced: How should researchers address contradictions in reported reactivity data?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst).

- Analytical Cross-Validation : Use orthogonal techniques (e.g., NMR, LC-MS) to confirm product identity.

- Condition Screening : Test alternative reagents (e.g., switching from HNO to NaNO/HSO for nitrosation). Document steric/electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.